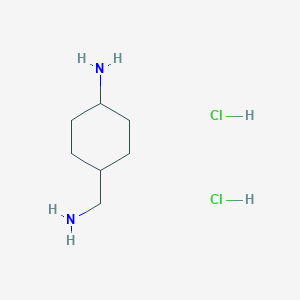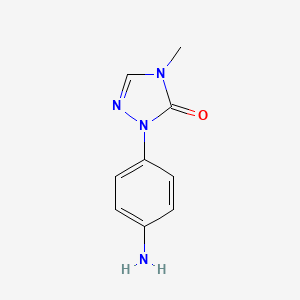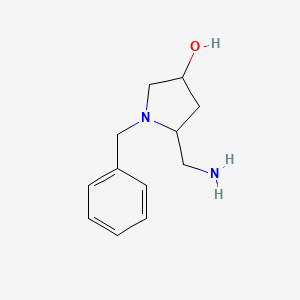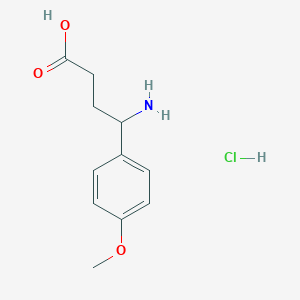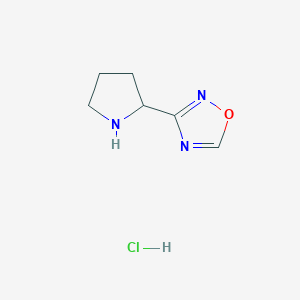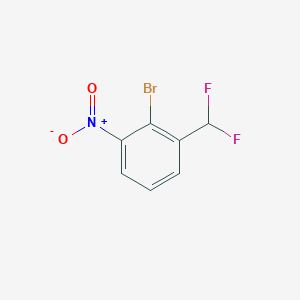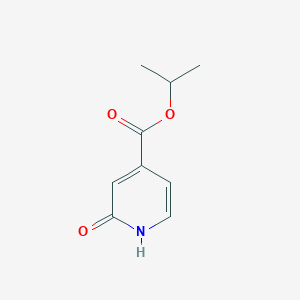
Thian-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thian-2-ylmethanol (T2M) is an organic compound that has been studied extensively for its broad range of applications in the scientific and medical fields. T2M is a highly versatile compound that has been used in numerous areas of research, including but not limited to, synthetic chemistry, biochemistry, and pharmacology. T2M is a relatively new compound, having been first synthesized in the early 2000s, and its properties have been studied in depth since then.
Aplicaciones Científicas De Investigación
1. Palladium-Catalysed Arylation
Thian-2-ylmethanol derivatives, such as α,α-Diphenylbenzo[b]thien-2-ylmethanol, have been utilized in the selective palladium-catalysed ipso arylation with aryl bromides, yielding 2-aryl-benzo[b]thiophenes. This process, facilitated by palladium(II) acetate and tricyclohexylphosphane, demonstrates the compound's potential in facilitating complex chemical transformations, particularly in synthesizing thiophene derivatives (Biro & Kotschy, 2007).
2. Fluorescent Nanocarriers for Drug Delivery
Perylene-3-ylmethanol, a derivative of this compound, has been developed into fluorescent organic nanoparticles. These nanoparticles serve multifunctional roles: as nanocarriers for drug delivery, phototriggers for drug release, fluorescent chromophores for cell imaging, and real-time monitoring of drug release. This innovative application showcases the compound's utility in the field of nanomedicine and drug delivery systems (Jana et al., 2012).
3. Synthesis of Thianthrene Derivatives
This compound has been involved in synthesizing various thianthrene derivatives, such as Dithianthren-1-ylmethanol and 1,1′-methylenedithianthrene. These derivatives have been studied for their reactions, with lithiation occurring on the methylene carbon rather than on the thianthrene framework. The successful synthesis and structural confirmation of these derivatives via X-ray crystallography underline this compound's significance in organic synthesis and the study of thianthrene derivatives (Sheikh et al., 2013).
4. Optoelectrochemical Properties of Copolymers
Star-shaped thiophene and pyrrole functionalized monomers, synthesized from this compound derivatives, were used in electrochemical copolymerization. These copolymers, characterized by various techniques like Fourier transform infrared spectrometry and cyclic voltammetry, exhibited unique optoelectrochemical properties, indicating this compound derivatives' potential in advanced material science applications (Ak & Toppare, 2009).
5. Room Temperature Gas Sensing
This compound derivatives have been used in the synthesis of Y2O3-ZnO nanocomposites, enhancing the gas sensing performance for 2-methoxyethanol at room temperature. The prepared sensors exhibited high response, sharp response-recovery times, and good selectivity, demonstrating this compound derivatives' applicability in developing advanced gas sensing technologies (Shruthi et al., 2019).
Propiedades
IUPAC Name |
thian-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROWXWPJAPLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


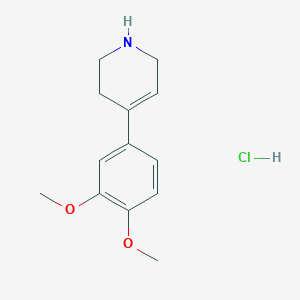
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)
